5-Bromo-3-ethoxy-2-fluorophenylboronic acid
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Overview
Description
5-Bromo-3-ethoxy-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C8H9BBrFO3 and a molecular weight of 262.87 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, ethoxy, and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethoxy-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-Bromo-3-ethoxy-2-fluorobenzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-ethoxy-2-fluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-ethoxy-2-fluorophenylboronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . It serves as a versatile building block for the construction of biaryl structures, which are common in many biologically active compounds .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize potential drug candidates and bioactive molecules . Its ability to form stable carbon-carbon bonds makes it valuable in the development of new pharmaceuticals .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials . Its role in the synthesis of biaryl compounds also makes it important in the manufacture of agrochemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethoxy-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 5-Bromo-2-fluorophenylboronic acid
- 3-Ethoxy-2-fluorophenylboronic acid
- 5-Bromo-3-methoxy-2-fluorophenylboronic acid
Comparison: 5-Bromo-3-ethoxy-2-fluorophenylboronic acid is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring . This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions . Compared to similar compounds, it may offer different electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(5-bromo-3-ethoxy-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4,12-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPXHUECANMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OCC)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.87 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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